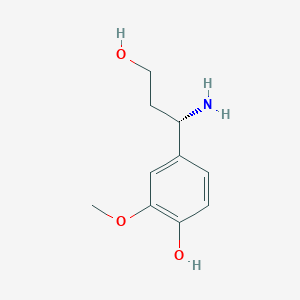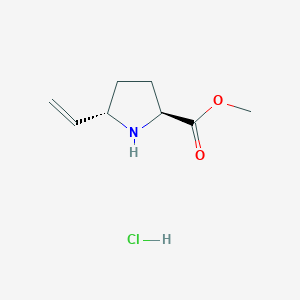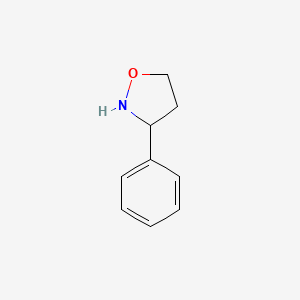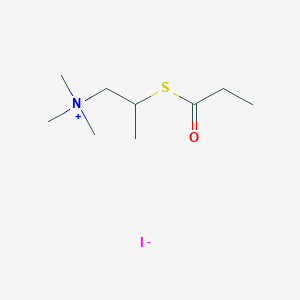
N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionyl-alpha-methylthiocholine iodide: is a chemical compound with the molecular formula C8H18INOS. It is a derivative of thiocholine, where the propionyl group is attached to the alpha position, and the methyl group is attached to the sulfur atom. This compound is often used in biochemical research, particularly in studies involving cholinesterase enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propionyl-alpha-methylthiocholine iodide typically involves the reaction of propionyl chloride with alpha-methylthiocholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of propionyl-alpha-methylthiocholine iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Propionyl-alpha-methylthiocholine iodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiocholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding halides (e.g., propionyl-alpha-methylthiocholine chloride or bromide).
Applications De Recherche Scientifique
Chemistry: Propionyl-alpha-methylthiocholine iodide is used as a substrate in enzymatic assays to study the activity of cholinesterase enzymes. It helps in understanding the kinetics and inhibition mechanisms of these enzymes.
Biology: In biological research, this compound is used to investigate the role of cholinesterase enzymes in various physiological processes, including neurotransmission and muscle contraction.
Medicine: Propionyl-alpha-methylthiocholine iodide is used in the development of drugs targeting cholinesterase enzymes, which are implicated in diseases such as Alzheimer’s and myasthenia gravis.
Industry: In the industrial sector, this compound is used in the synthesis of other chemical intermediates and as a reagent in analytical chemistry.
Mécanisme D'action
Propionyl-alpha-methylthiocholine iodide exerts its effects by acting as a substrate for cholinesterase enzymes. The enzyme hydrolyzes the ester bond in the compound, releasing propionic acid and alpha-methylthiocholine. This reaction helps in studying the enzyme’s activity and inhibition. The molecular targets include acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Comparaison Avec Des Composés Similaires
- Acetylthiocholine iodide
- Butyrylthiocholine iodide
- Propionylthiocholine iodide
Comparison: Propionyl-alpha-methylthiocholine iodide is unique due to the presence of the alpha-methyl group, which can influence its interaction with cholinesterase enzymes. This structural difference can affect the compound’s hydrolysis rate and binding affinity compared to other thiocholine derivatives. For example, acetylthiocholine iodide lacks the propionyl group, making it a less bulky substrate for cholinesterase enzymes.
Propriétés
Numéro CAS |
56594-86-6 |
|---|---|
Formule moléculaire |
C9H20INOS |
Poids moléculaire |
317.23 g/mol |
Nom IUPAC |
trimethyl(2-propanoylsulfanylpropyl)azanium;iodide |
InChI |
InChI=1S/C9H20NOS.HI/c1-6-9(11)12-8(2)7-10(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
FWPAABYLOCCOBS-UHFFFAOYSA-M |
SMILES canonique |
CCC(=O)SC(C)C[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


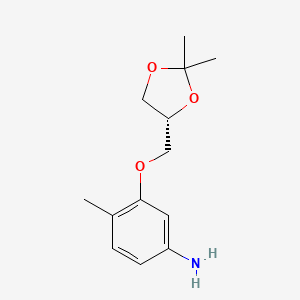
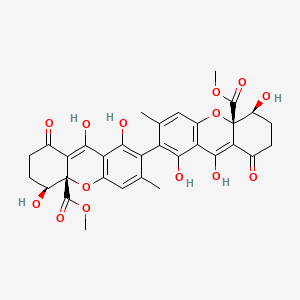
![2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide](/img/structure/B15339881.png)
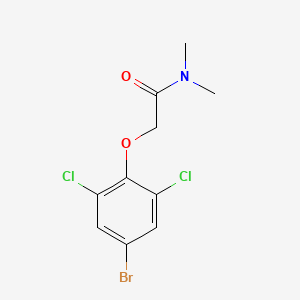
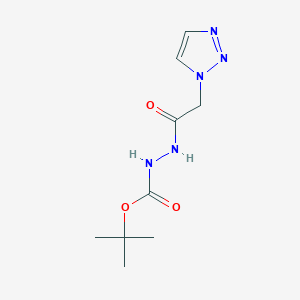
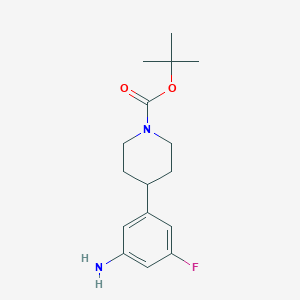
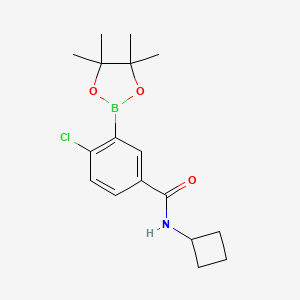
![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15339913.png)
![1-Cyclohexanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B15339923.png)
![N'-[1-(3-aminophenyl)ethylidene]-3-chloro-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B15339927.png)
![3-[3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15339928.png)
